1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine
Overview
Description
1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is a chemical compound used primarily in research settings. It is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The compound’s molecular formula is C16H25N3O2, and it has a molecular weight of 291.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.
Reduction: Reduced forms of the compound, often leading to the removal of the Boc protecting group.
Substitution: Substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-n-(pyridin-3-ylmethyl)-amino-pyrrolidine: Similar structure but with the pyridine moiety at the 3-position.
1-Boc-3-n-(pyridin-2-ylmethyl)-amino-pyrrolidine: Similar structure but with the pyridine moiety at the 2-position.
1-Boc-3-n-(pyridin-4-ylmethyl)-amino-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is unique due to the specific positioning of the pyridine moiety and the presence of the Boc protecting group. This configuration allows for selective reactions and interactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYCBRZVLMKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661418 | |
Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-95-0 | |
Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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